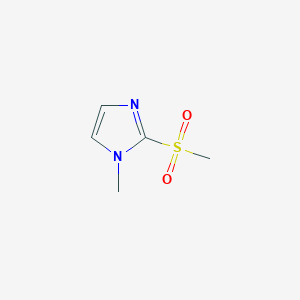![molecular formula C12H19N3S B3056543 1-[3-(Dimethylamino)propyl]-3-phenylthiourea CAS No. 722-04-3](/img/structure/B3056543.png)
1-[3-(Dimethylamino)propyl]-3-phenylthiourea
Übersicht
Beschreibung
The compound “1-[3-(Dimethylamino)propyl]-3-ethylurea” is used in the preparation of cabergoline, which is a dopamine receptor used to treat Parkinson’s syndrome . Another similar compound, “1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide”, is used as a crosslinking agent and reactant for amide bond forming (amidation) crosslinking reactions .
Synthesis Analysis
While specific synthesis methods for “1-[3-(Dimethylamino)propyl]-3-phenylthiourea” are not available, similar compounds like “1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide” and “1-[3-(Dimethylamino)propyl]-3-ethylurea” are commercially produced .Molecular Structure Analysis
The molecular structure of “1-[3-(Dimethylamino)propyl]-3-ethylurea” is represented by the linear formula C8H19N3O .Chemical Reactions Analysis
The compound “1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide” is known to participate in amide bond forming (amidation) crosslinking reactions .Physical And Chemical Properties Analysis
The compound “1-[3-(Dimethylamino)propyl]-3-ethylurea” is a liquid at room temperature . Its molecular weight is 173.26 .Wissenschaftliche Forschungsanwendungen
Anion Binding and Organocatalysis
1-[3-(Dimethylamino)propyl]-3-phenylthiourea, as a part of N-acylthiourea compounds, has shown significant potential in binding to anions. Liu and Jiang (2008) demonstrated that N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, despite strong intramolecular hydrogen bonding, can strongly bind to anions with high binding constants. This indicates its potential use in developing anion receptors or organocatalysts with diverse structures (Wen-Xia Liu & Yunbao Jiang, 2008).
Nonlinear Optical Properties
Rahulan et al. (2014) explored the nonlinear optical properties of a related compound, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. Their findings revealed a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its utility in optical devices such as optical limiters (K. Rahulan et al., 2014).
Enantioselective Reduction in Drug Synthesis
Zhang et al. (2015) utilized a compound structurally similar to 1-[3-(Dimethylamino)propyl]-3-phenylthiourea in the enantioselective reduction of β-amino ketones. This process is crucial for synthesizing chiral intermediates used in antidepressant drugs, showcasing its importance in pharmaceutical synthesis (Dalong Zhang et al., 2015).
Synthesis of 2-(Phenylthio)phenols
Xu et al. (2010) reported a method for synthesizing 2-(phenylthio)phenols using a compound similar to 1-[3-(Dimethylamino)propyl]-3-phenylthiourea. This synthesis involves tandem copper(I)-catalyzed C-S coupling and C-H functionalization, highlighting its role in facilitating complex organic transformations (Runsheng Xu et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are known to be used as carboxyl activating agents in peptide synthesis . They are also used to activate phosphate groups in phosphomonoesters and phosphodiesters .
Mode of Action
The compound likely interacts with its targets through a process known as amide bond formation or amidation . This involves the reaction of a carboxyl group with an amine to form an amide bond . The compound serves as a condensing agent in this process, facilitating the reaction and increasing its efficiency .
Biochemical Pathways
The compound’s role in peptide synthesis and the activation of phosphate groups suggests it may influence protein synthesis and phosphorylation pathways .
Pharmacokinetics
Similar compounds are known to be water-soluble , which could potentially influence their absorption and distribution within the body.
Result of Action
Similar compounds have been used in the preparation of antibodies like immunoconjugates , suggesting potential applications in immunology and cancer treatment.
Action Environment
Similar compounds are typically employed in the ph range of 40-60 , indicating that pH could be a significant environmental factor influencing their action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-15(2)10-6-9-13-12(16)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDXGCVFKDJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365757 | |
| Record name | 1-[3-(dimethylamino)propyl]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
722-04-3 | |
| Record name | N-[3-(Dimethylamino)propyl]-N′-phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(dimethylamino)propyl]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)










